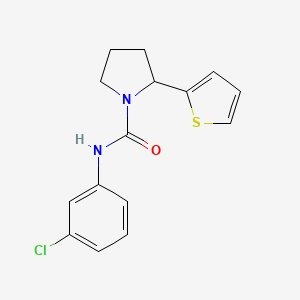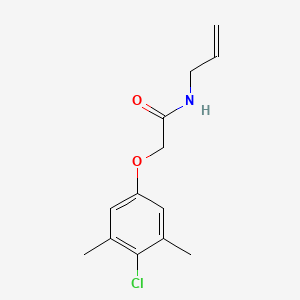![molecular formula C17H24N2O B4549498 6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B4549498.png)
6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
Descripción general
Descripción
6-butyl-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Cytotoxic Activity in Cancer Research : A study by Deady et al. (2003) investigated the synthesis of related quinoline derivatives for their cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. These compounds demonstrated significant potential as potent cytotoxins, with some showing IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antibacterial Activity : Asghari, Ramezani, and Mohseni (2014) explored the antibacterial properties of similar quinolinone compounds. The synthesized derivatives showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Applications in Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds : Méndez et al. (2001) described the synthesis of pyridylquinolines, highlighting the utility of quinoline derivatives in the construction of complex natural N-heterocycles, which are important in the development of various medicines (Méndez, Kouznetsov, Stashenko, Bahsas, & Amaro-Luis, 2001).
Development of New Fluorescent Dyes : Liu et al. (2019) researched a novel quinazolinone-based dye related to quinolinol derivatives. This dye demonstrated solvatochromic fluorescence and potential applications in one-photon and two-photon bioimaging, indicating its utility in biological imaging applications (Liu, Zhang, Zhou, Yang, Zhong, Zhang, Luo, Fu, Huang, Zhibin, & Peng, 2019).
Biochemical Research
- Photo-Antiproliferative Activity : Chimichi et al. (2006) studied the phototoxicity and cytotoxic activities of quinolinone compounds against leukemia- and adenocarcinoma-derived cell lines. This research demonstrates the potential of quinolinone derivatives in developing treatments for these cancers (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).
Propiedades
IUPAC Name |
6-butyl-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-5-6-7-13-8-9-16-14(10-13)17(20)15(11-19(3)4)12(2)18-16/h8-10H,5-7,11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKUHGWJHOYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-CHLORO-N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B4549417.png)

![2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4549423.png)
![N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4549431.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4549440.png)
![2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4549443.png)
![N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE](/img/structure/B4549455.png)
![(5E)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4549462.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4549489.png)

![3-(CYCLOHEXYLMETHYL)-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B4549503.png)
![3-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4549523.png)
